molecular formula C22H19N3O4 B2376271 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide CAS No. 1203064-54-3

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide

Cat. No. B2376271
CAS RN: 1203064-54-3
M. Wt: 389.411
InChI Key: FUZCFZHPDAZNDK-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and synthetic compounds . This group is known to exhibit a broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the benzo[d][1,3]dioxol-5-yl group. This group consists of a benzene ring fused to a 1,3-dioxole ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. The benzo[d][1,3]dioxol-5-yl group, for example, can participate in various reactions .

Scientific Research Applications

Metabolism and Stability

Research on N-methylbenzamides, such as the study by Ross et al. (1983), provides insight into the metabolic conversion and stability of these compounds. The study highlights the formation of N-(hydroxymethyl) derivatives as significant metabolites, which are relevant to understanding the metabolism of related benzamide derivatives (Ross et al., 1983).

Polymer Synthesis and Properties

Qi et al. (2009) discussed the synthesis of phenylnitrile functional benzoxazine monomers, indicating the role of benzamide derivatives in creating polymers with improved thermal stability and mechanical properties. This suggests potential applications in materials science for N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-methylbenzamide (Qi et al., 2009).

Anticonvulsant Activity

Duke and Codding (1992) explored the anticonvulsant activity of N-phenylbenzamides, demonstrating that structural features of these compounds are crucial for their efficacy. This research points to the potential medical applications of benzamide derivatives in developing new anticonvulsant drugs (Duke & Codding, 1992).

Antiproliferative Activity

Youssef et al. (2020) synthesized and tested benzamide derivatives for their antiproliferative activity against cancer cell lines, indicating a promising avenue for this compound in cancer research. Such derivatives exhibit potent cytotoxic activities, offering insights into their potential as anticancer agents (Youssef et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, compounds containing the benzo[d][1,3]dioxol-5-yl group have been found to exhibit a variety of biological activities .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the interesting properties of the benzo[d][1,3]dioxol-5-yl group, this compound could be a valuable target for future studies .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-14-6-2-3-7-16(14)21(26)24-17-8-4-5-9-18(17)25-22(27)23-15-10-11-19-20(12-15)29-13-28-19/h2-12H,13H2,1H3,(H,24,26)(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZCFZHPDAZNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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